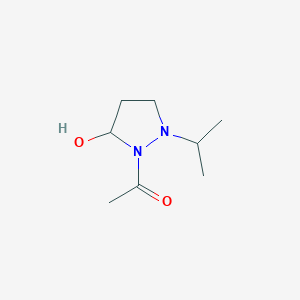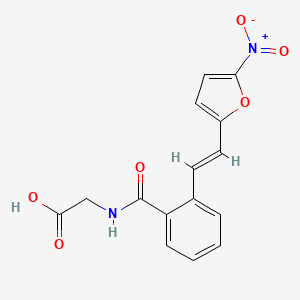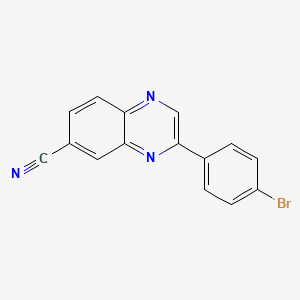
2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-2,3-dihydropyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one is a complex organic compound that features a naphthalene ring, a phenyl group, and a pyrimidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one typically involves the condensation of 6-hydroxy-2-naphthaldehyde with appropriate pyrimidine derivatives under controlled conditions. The reaction often requires a base such as potassium carbonate (K2CO3) and a solvent like acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of reduced pyrimidinone derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for imaging applications.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and sensors.
Mecanismo De Acción
The mechanism of action of 2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it targets mitochondrial pH levels, exhibiting pH-dependent fluorescence changes . The compound’s structural features allow it to interact with biological membranes and proteins, facilitating its use in imaging and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(6-Hydroxynaphthalen-2-yl)vinyl)-3-(6-(triphenyl-phosphonio)hexyl)benzothiazol-3-ium bromide: Another naphthalene-based fluorescent probe with similar applications in pH imaging.
(E)-2-(benzo[d]thiazol-2-yl)-3-(6-hydroxynaphthalen-2-yl)acrylonitrile: Used for colorimetric detection of bisulfite in food samples.
Uniqueness
2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one stands out due to its unique combination of a naphthalene ring, a phenyl group, and a pyrimidinone core. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in imaging and therapeutic research.
Propiedades
Número CAS |
651720-61-5 |
|---|---|
Fórmula molecular |
C20H14N2O2 |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
2-(6-hydroxynaphthalen-2-yl)-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H14N2O2/c23-17-9-8-14-10-16(7-6-15(14)11-17)20-21-18(12-19(24)22-20)13-4-2-1-3-5-13/h1-12,23H,(H,21,22,24) |
Clave InChI |
YAPKMBGLBBGRGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=CC4=C(C=C3)C=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Isoxazolo[5,4-b]pyridine, 6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12918554.png)


![2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B12918574.png)

![3-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12918585.png)
![2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12918589.png)


![(3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918604.png)


